(R)-N-Methoxy-N-methyl-1-((S)-1-phenylethyl)aziridine-2-carboxamide
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Overview
Description
®-N-Methoxy-N-methyl-1-((S)-1-phenylethyl)aziridine-2-carboxamide is a chiral aziridine derivative Aziridines are three-membered nitrogen-containing heterocycles known for their high ring strain and reactivity
Preparation Methods
The synthesis of ®-N-Methoxy-N-methyl-1-((S)-1-phenylethyl)aziridine-2-carboxamide can be achieved through several routes. One common method involves the cyclization of 1,2-amino alcohols or 1,2-azido alcohols . Another approach is the addition of nitrenes to alkenes . For industrial production, advanced synthetic procedures are often required to obtain diastereo- and enantiomerically pure aziridines. Chiral catalysts are frequently employed to achieve the desired stereochemistry .
Chemical Reactions Analysis
®-N-Methoxy-N-methyl-1-((S)-1-phenylethyl)aziridine-2-carboxamide undergoes various chemical reactions, including nucleophilic ring-opening reactions. These reactions can occur with N-, O-, and S-nucleophiles . The reactivity of aziridines is primarily due to the high strain energy of the three-membered ring, which makes them highly reactive towards nucleophiles . Common reagents used in these reactions include amines, alcohols, and thiols. The major products formed from these reactions are typically alkylated derivatives .
Scientific Research Applications
This compound has several scientific research applications. In medicinal chemistry, aziridine derivatives have been explored for their anticancer properties . ®-N-Methoxy-N-methyl-1-((S)-1-phenylethyl)aziridine-2-carboxamide, in particular, has shown potential as an immunomodulatory agent . It has also been investigated as an inhibitor of protein disulfide isomerases, which are enzymes involved in the folding of proteins in the endoplasmic reticulum . Additionally, aziridine derivatives are valuable building blocks in organic synthesis, serving as precursors for the synthesis of various nitrogen-containing compounds .
Mechanism of Action
The mechanism of action of ®-N-Methoxy-N-methyl-1-((S)-1-phenylethyl)aziridine-2-carboxamide involves the inhibition of extracellular cysteine-containing proteins of cancer cells . The compound selectively alkylates thiol groups on the surface proteins of cancer cells, leading to the inhibition of protein disulfide isomerases . This inhibition disrupts the proper folding of proteins, ultimately affecting the survival and proliferation of cancer cells .
Comparison with Similar Compounds
®-N-Methoxy-N-methyl-1-((S)-1-phenylethyl)aziridine-2-carboxamide can be compared to other aziridine derivatives such as aziridine-2-carboxamide (Leakadine) and aziridine-2-carboxylic acid . While all these compounds share the aziridine ring structure, ®-N-Methoxy-N-methyl-1-((S)-1-phenylethyl)aziridine-2-carboxamide is unique due to its specific chiral centers and functional groups, which confer distinct reactivity and biological activity . Other similar compounds include azimexon and imexon, which are also known for their anticancer properties .
Properties
Molecular Formula |
C13H18N2O2 |
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Molecular Weight |
234.29 g/mol |
IUPAC Name |
N-methoxy-N-methyl-1-[(1S)-1-phenylethyl]aziridine-2-carboxamide |
InChI |
InChI=1S/C13H18N2O2/c1-10(11-7-5-4-6-8-11)15-9-12(15)13(16)14(2)17-3/h4-8,10,12H,9H2,1-3H3/t10-,12?,15?/m0/s1 |
InChI Key |
DWNPWBWBFZVXEW-VLRKGOCCSA-N |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1)N2CC2C(=O)N(C)OC |
Canonical SMILES |
CC(C1=CC=CC=C1)N2CC2C(=O)N(C)OC |
Origin of Product |
United States |
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